molecular formula C10H4O2S2 B011667 thieno[2,3-f][1]benzothiole-4,8-dione CAS No. 32281-36-0

thieno[2,3-f][1]benzothiole-4,8-dione

Cat. No.: B011667
CAS No.: 32281-36-0
M. Wt: 220.3 g/mol
InChI Key: SIUXRPJYVQQBAF-UHFFFAOYSA-N
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Description

Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is a planar symmetrical molecular structure derived from thiophene. This compound is known for its excellent π-π stacking and electron delocalization properties, which facilitate efficient charge transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione typically involves palladium-mediated coupling reactions. Common methods include Suzuki–Sonogashira coupling and carbon–sulfur bond formation reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production of Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione often involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for scalability, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione involves its ability to facilitate efficient charge transport through π-π stacking and electron delocalization. The compound’s planar structure allows for close packing and strong intermolecular interactions, which enhance its semiconducting properties . This makes it an excellent candidate for use in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione stands out due to its symmetrical planar structure, which provides superior π-π stacking and electron delocalization compared to other similar compounds. This results in better charge transport properties, making it highly suitable for applications in organic electronics .

Properties

IUPAC Name

thieno[2,3-f][1]benzothiole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUXRPJYVQQBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186030
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32281-36-0
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32281-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149690
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1C271HP09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

N,N-diethylthiophene-3-carboxamide (18.3 g, 0.1 mol) was dissolved in THF (100 mL) in a flame dried flask kept under an inert atmosphere. The reaction flak was placed in an ice bath followed by the dropwise addition of n-BuLi (40.0 mL, 2.5 M BuLi in hexane) over a period of 30 minutes. The reaction mixture was then allowed to warm to room temperature and stirred over a period of 2 hours. The reaction mixture was subsequently slowly poured into ice water (250 mL) and stirred for several hours. The resulting reaction mixture was filtered and the yellow precipitate washed successively with water, methanol (50 mL) and hexanes (50 mL). The title compound was obtained as a yellow powder (yield: 75%): GC-Ms: 220; 1H NMR (400 MHz, CDCl3,ppm) δ: 7.69-7.68(d, 2H), 7.65-7.64(d, 2H); 1H NMR (400 MHz, DMSO-d6, ppm) δ: 8.12-8.11(d, 2H), 7.60-7.59(d, 2H); 13C NMR (100 MHz, CDCl3, ppm) δ: 174.7, 145.1, 143.1, 133.8, 126.8.
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes Benzo[1,2-b:4,5-b']dithiophene-4,8-dione a promising material for organic electronics?

A1: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione possesses several characteristics desirable for organic electronics:

  • High Electron Affinity: As a quinone, it readily accepts electrons, making it suitable for n-type organic semiconductors. []
  • Columnar Structure: Its molecular arrangement facilitates efficient intermolecular interactions, enhancing electron mobility. []
  • Air Stability: Devices using this compound show promising air stability, crucial for real-world applications. []
  • Red-Shifted Emission: When incorporated into donor-π-acceptor-π-donor molecules, it contributes to red-shifted emission, valuable for developing red emitters. []

Q2: How does the structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione influence its properties as an electrode material for lithium-ion batteries?

A2: The symmetrical planar and conjugated structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, along with the absence of α-H, contributes to its:

  • High Redox Potential: This enables efficient charge transfer processes in batteries. []
  • High Diffusion Coefficient: Facilitates faster ion transport within the battery. []
  • Electrochemical Stability: Ensures long-term performance and cycling stability. []

Q3: Can Benzo[1,2-b:4,5-b']dithiophene-4,8-dione be used to improve the performance of lithium-oxygen batteries?

A3: Research suggests that Benzo[1,2-b:4,5-b']dithiophene-4,8-dione shows promise as a solution-mediated oxygen reduction reaction (ORR) catalyst in lithium-oxygen batteries. [] Its presence can:

  • Promote Solution-Mediated ORR: This inhibits the formation of detrimental LiO2 intermediates, improving cycle stability. []
  • Reduce Byproduct Formation: By shifting the ORR pathway, it limits the generation of byproducts that degrade battery performance. []

Q4: How does the acid dissociation constant (pKa) of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione impact its performance in aqueous lithium-ion cells?

A4: The pKa of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione, specifically its polymeric form poly(benzo[1,2-b:4,5-b']dithiophene-4,8-dione-2,6-diyl sulfide) (PBDTDS), influences its performance at different pH levels:

  • High pH Stability: PBDTDS demonstrates superior capacity and cycle life at pH 13 compared to other quinone-based polymers with different pKa values. []
  • Influence on Capacity and Cycle Life: The pKa difference between PBDTDS and other polymers like PAQS explains the observed variations in capacity and cycle stability in aqueous lithium-ion cells. []

Q5: What are the advantages of using Benzo[1,2-b:4,5-b']dithiophene-4,8-dione as a solid additive in non-fullerene polymer solar cells (NF-PSCs)?

A5: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT-2), when used as a solid additive in NF-PSCs, offers several benefits:

  • Volatilizability: Its ability to vaporize upon heating eliminates residue issues associated with liquid additives, improving device reproducibility. []
  • Enhanced Morphology: BDT-2 promotes favorable molecular arrangement, enhancing absorption, charge transfer, and crystallinity within the active layer. []
  • Improved Photovoltaic Performance: NF-PSCs with BDT-2 exhibit suppressed bimolecular recombination and optimized domain morphology, leading to higher power conversion efficiencies (PCEs). []

Q6: How can computational chemistry be used to study Benzo[1,2-b:4,5-b']dithiophene-4,8-dione?

A6: Computational methods like Density Functional Theory (DFT) can provide valuable insights into the interactions of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione with other materials:

  • Adsorption Studies: DFT calculations reveal the strong physisorption of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione on surfaces like graphene and hexagonal boron nitride (h-BN). []
  • Work Function Analysis: DFT can predict work function shifts upon adsorption, aiding in the design of efficient electrode materials. []
  • Solubility Predictions: Computational studies contribute to understanding the solubility behavior of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione and its potential impact on battery performance. []

Q7: How does the structure of Benzo[1,2-b:4,5-b']dithiophene-4,8-dione lend itself to derivatization and what are the potential applications of its derivatives?

A7: The presence of reactive C-H bonds on the Benzo[1,2-b:4,5-b']dithiophene-4,8-dione core allows for diverse functionalization:

  • Palladium-Catalyzed Arylation: This method enables the synthesis of 2-arylbenzo[1,2‐b:4,5‐b']dithiophene‐4,8‐diones, expanding the structural diversity of this class of compounds. []
  • Polymerization: Benzo[1,2-b:4,5-b']dithiophene-4,8-dione can be incorporated into polymers like PBDTDS, tailoring properties for specific applications like aqueous batteries. []
  • Donor-Acceptor Systems: Incorporating it as an acceptor moiety in donor-acceptor molecules allows for the development of red-emitting materials. []

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